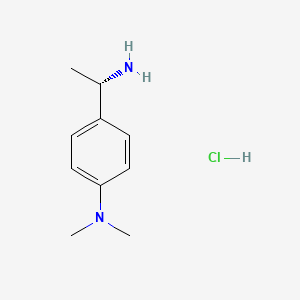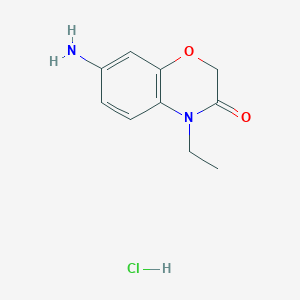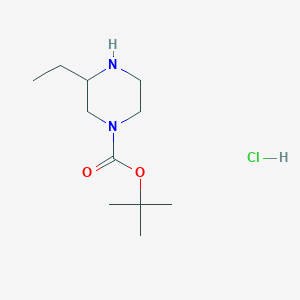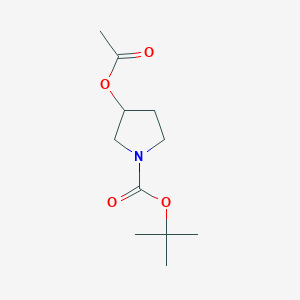
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride
Descripción general
Descripción
“(S)-4-(1-Aminoethyl)-N,N-dimethylaniline hydrochloride” is likely a salt of an amine compound. The “S” denotes that it is the “Sinister” or left-handed isomer of the molecule, indicating its stereochemistry. The “4-(1-Aminoethyl)” suggests that an ethylamine group is attached to the fourth carbon of the aniline ring. The “N,N-dimethylaniline” indicates that two methyl groups are attached to the nitrogen of the aniline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable alkylating agent to introduce the aminoethyl and dimethylamino groups .Molecular Structure Analysis
The molecular structure would consist of a benzene ring (from the aniline) with an aminoethyl group and a dimethylamino group attached. The presence of the amino groups suggests that the compound could form hydrogen bonds .Chemical Reactions Analysis
As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and condensation reactions. The presence of the aromatic ring also allows for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an amine, it would likely be a weak base. The presence of the aromatic ring could contribute to its stability and possibly its solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis Techniques
Synthesis of derivatives and analogues from dimethylaniline compounds demonstrates the chemical versatility and potential for further application in various fields of research. For example, a high-yielding synthesis process involving N,N-dimethylaniline as a starting material has been developed for producing specific cyclic compounds, highlighting the role of dimethylaniline derivatives in synthetic organic chemistry and potentially in the development of pharmaceuticals and materials science (Vaid et al., 2014).
Metabolic Studies
Research into the metabolism of N,N-dimethylaniline has shown its transformation through N-demethylation, N-oxidation, and ring hydroxylation, providing insights into how such compounds are processed in biological systems. This has implications for understanding the biotransformation of similar chemical entities in environmental and toxicological contexts (Gorrod & Gooderham, 2010).
Antimicrobial and Cytotoxic Properties
Some studies have discovered compounds derived from N,N-dimethylaniline showing significant inhibitory activities against various cancer cells as well as antimicrobial effects. This underscores the potential of dimethylaniline derivatives in developing new therapeutic agents (Um et al., 2013).
Environmental Impact and Toxicology
The formation of DNA adducts by derivatives of N,N-dimethylaniline has been examined, which is crucial for assessing the genotoxic potential of environmental pollutants. Such studies are essential for environmental monitoring and assessing the risks associated with exposure to certain chemicals (Cui et al., 2007).
Electrosynthesis Applications
Investigations into the cathodic reduction of nitroso derivatives of N,N-dimethylaniline offer insights into electrochemical synthesis methods that could be applied in the production of industrially relevant compounds. This highlights the role of electrochemistry in sustainable chemical synthesis (Polat et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(1S)-1-aminoethyl]-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;/h4-8H,11H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUAXOKHFOREM-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3095975.png)
![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3095982.png)


![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3096003.png)
![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)
![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)


![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3096025.png)


![N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B3096054.png)
![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)